2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-methyl-N'-phenylacetohydrazide
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Overview
Description
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-methyl-N’-phenylacetohydrazide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-methyl-N’-phenylacetohydrazide typically involves multiple steps. One common method includes the condensation of β-trifluoromethyl-β-cyclopropyl-substituted unsaturated ketones with hydrazines under cesium hydroxide-mediated conditions . This reaction yields the desired pyrazoline derivatives, which can then be further modified to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-methyl-N’-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-methyl-N’-phenylacetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-methyl-N’-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit kinases or other signaling molecules, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole: Shares the pyrazole ring and trifluoromethyl group but lacks the acetohydrazide moiety.
2-[1-(trifluoromethyl)cyclopropyl]acetic acid: Contains a cyclopropyl and trifluoromethyl group but differs in the overall structure.
Uniqueness
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N’-methyl-N’-phenylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H17F3N4O |
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Molecular Weight |
338.33 g/mol |
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N'-methyl-N'-phenylacetohydrazide |
InChI |
InChI=1S/C16H17F3N4O/c1-22(12-5-3-2-4-6-12)21-15(24)10-23-13(11-7-8-11)9-14(20-23)16(17,18)19/h2-6,9,11H,7-8,10H2,1H3,(H,21,24) |
InChI Key |
UCOMCRPKRPSYAM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)NC(=O)CN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Origin of Product |
United States |
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